An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, a substituted benzothiazole derivative of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering insights into the mechanistic underpinnings of the reactions and the rationale behind the chosen experimental parameters, thereby ensuring both scientific integrity and practical applicability.
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. The 2-aminobenzothiazole core, in particular, serves as a versatile building block for the synthesis of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine, features key substitutions that can significantly influence its physicochemical properties and biological interactions. The 6-ethoxy group modulates lipophilicity and can engage in hydrogen bonding, while the N,N-dimethylamino moiety at the 2-position can impact basicity and receptor binding.
This guide details a reliable two-step synthetic sequence, commencing with the construction of the 2-amino-6-ethoxybenzothiazole core, followed by the exhaustive methylation of the primary amino group.
Visualizing the Synthetic Pathway
The overall synthetic strategy is a two-step process starting from the commercially available p-phenetidine. The first step involves the formation of the benzothiazole ring system, followed by the N,N-dimethylation of the 2-amino group.
Caption: Overall synthetic pathway for 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.
Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
The initial and crucial step is the construction of the benzothiazole core. This is achieved through an electrophilic cyclization reaction involving p-phenetidine, potassium thiocyanate, and bromine.
Mechanistic Insight
The reaction proceeds through the in situ formation of thiocyanogen, (SCN)₂, a pseudohalogen, from the oxidation of thiocyanate by bromine. p-Phenetidine, an electron-rich aromatic amine, then undergoes electrophilic attack by thiocyanogen at the position ortho to the amino group, leading to the formation of a thiocyanato-aniline intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the carbon of the amino group, followed by elimination of a proton, yields the stable 2-aminobenzothiazole ring system. The ethoxy group at the para position of the starting aniline directs the electrophilic substitution and remains at the 6-position of the resulting benzothiazole.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| p-Phenetidine | 137.18 | 50 | 6.86 g |
| Potassium Thiocyanate | 97.18 | 150 | 14.58 g |
| Glacial Acetic Acid | 60.05 | - | 100 mL |
| Bromine | 159.81 | 50 | 2.56 mL (8.0 g) |
| 10% Sodium Hydroxide | 40.00 | - | As needed |
| Ethanol | 46.07 | - | For recrystallization |
Procedure:
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In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenetidine (6.86 g, 50 mmol) and potassium thiocyanate (14.58 g, 150 mmol) in glacial acetic acid (100 mL).
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Cool the resulting mixture to 0-5 °C in an ice bath with continuous stirring.
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Slowly add bromine (2.56 mL, 50 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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After the complete addition of bromine, continue stirring the mixture at 0-5 °C for an additional 2 hours.
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Allow the reaction mixture to warm to room temperature and stir for another 4-6 hours.
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Pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide solution until the pH reaches 7-8.
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The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
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The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzothiazole as a crystalline solid.
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Dry the purified product in a vacuum oven at 50-60 °C.
Part 2: Synthesis of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine
The final step in the synthesis is the exhaustive methylation of the primary amino group of 2-amino-6-ethoxybenzothiazole to yield the desired N,N-dimethylated product.
Mechanistic Insight
This transformation is a classic nucleophilic substitution reaction. The 2-amino group of the benzothiazole acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base, such as potassium carbonate, is essential to deprotonate the nitrogen atom after each methylation step, regenerating its nucleophilicity for the subsequent reaction. The reaction proceeds in two successive SN2 steps to install two methyl groups on the nitrogen atom. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium ions and leaving the carbonate anion more available to act as a base, while not interfering with the nucleophilic attack.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Amino-6-ethoxybenzothiazole | 194.25 | 20 | 3.89 g |
| Methyl Iodide (Iodomethane) | 141.94 | 50 | 2.20 mL (7.1 g) |
| Potassium Carbonate (anhydrous) | 138.21 | 60 | 8.29 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
Procedure:
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To a 100 mL round-bottom flask, add 2-amino-6-ethoxybenzothiazole (3.89 g, 20 mmol), anhydrous potassium carbonate (8.29 g, 60 mmol), and N,N-dimethylformamide (50 mL).
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Stir the suspension at room temperature for 15 minutes.
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Add methyl iodide (2.20 mL, 50 mmol) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
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2-Amino-6-ethoxybenzothiazole:
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Appearance: Off-white to pale yellow crystalline solid.
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Melting Point: Compare with literature values.
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¹H NMR: Expect signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and the amino protons.
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¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, and the carbons of the benzothiazole core.
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FT-IR: Look for characteristic peaks for N-H stretching of the primary amine, C-O stretching of the ether, and aromatic C-H stretching.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (194.07 g/mol ).
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6-Ethoxy-N,N-dimethylbenzothiazol-2-amine:
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Appearance: A solid or viscous oil.
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¹H NMR: Expect signals for the aromatic protons, the ethoxy group, and a singlet for the six protons of the two methyl groups on the nitrogen. The disappearance of the primary amine protons should be noted.
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¹³C NMR: Expect signals for the aromatic carbons, the ethoxy carbons, the N-methyl carbons, and the carbons of the benzothiazole core.
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FT-IR: The N-H stretching peaks of the primary amine should be absent.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (222.10 g/mol ).[1]
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Safety Considerations
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Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Methyl Iodide: A known carcinogen and a potent alkylating agent. Handle only in a fume hood with appropriate PPE.
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N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
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Glacial Acetic Acid: Corrosive. Handle with care.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 6-Ethoxy-N,N-dimethylbenzothiazol-2-amine. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable compound for further investigation in various scientific disciplines. The provided characterization data points will aid in the verification of the final product's identity and purity.
References
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